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Compound of Interest

1-Piperazineethanamine, N,N,4-
Compound Name: )
trimethyl-

Cat. No.: B089528

An In-Depth Technical Guide on the Physicochemical Properties of N,N-dimethyl-2-(4-
methylpiperazin-1-yl)ethanamine For Researchers, Scientists, and Drug Development
Professionals

Introduction

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, also known by synonyms such as 1-(2-
Dimethylaminoethyl)-4-methylpiperazine and N,N,4-Trimethylpiperazine-1-ethylamine, is a
chemical compound with the CAS number 104-19-8.[1][2] Its molecular formula is CO9H21N3.[2]
This guide provides a comprehensive overview of its core physicochemical properties, outlines
standard experimental protocols for their determination, and visualizes a typical
characterization workflow. This information is crucial for applications in medicinal chemistry,
pharmacology, and materials science, where a thorough understanding of a compound's
physical and chemical characteristics is essential for predicting its behavior, bioavailability, and
potential applications.

Chemical Structure and Identifiers
o |[UPAC Name: N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine[2]
e CAS Number: 104-19-8[1]

e Molecular Formula: COH21N3|[2]
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« SMILES: CN1ICCN(CCN(C)C)CC1

e InChl Key: XFLSMWXCZBIXLV-UHFFFAOY SA-N[3]

Physicochemical Properties

The physicochemical properties of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine are
summarized in the table below. These parameters are critical for assessing the compound's
absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Property Value Reference
Molecular Weight 171.286 g/mol [2]
Boiling Point 207.5 °C at 760 mmHg [2]
Density 0.89 g/cm?3 [2]
Water Solubility Completely miscible [2]
pKa (Predicted) 9.50 £ 0.28 [2]
LogP (Predicted) -0.32880 [2]
XLogP3 0.1 [2]
Vapor Pressure 0.224 mmHg at 25°C [2]
Flash Point 745 °C [2]
Refractive Index 1.4630-1.4660 [2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor 3 2]

Count

Rotatable Bond Count

3

[2]

Exact Mass

171.173547683

[2]

Complexity

117

[2]
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Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.
These represent standard laboratory procedures.

Determination of pKa (Acid Dissociation Constant)

The pKa value, which indicates the strength of an acid or base, is commonly determined using
potentiometric titration.

Methodology:

o Sample Preparation: A precise amount of N,N-dimethyl-2-(4-methylpiperazin-1-
yl)ethanamine is dissolved in deionized water to create a solution of known concentration
(e.g., 0.01 M).

 Titration Setup: The solution is placed in a temperature-controlled beaker with a magnetic
stirrer. A calibrated pH electrode is submerged in the solution.

« Titration: A standardized solution of a strong acid (e.g., 0.1 M HCI) is added incrementally to
the sample solution using a burette.

o Data Collection: The pH of the solution is recorded after each addition of the titrant.

e Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
The pKa is determined from the pH at the half-equivalence point. Given that the compound
has multiple amine groups, multiple inflection points and corresponding pKa values may be
observed.

Determination of LogP (Octanol-Water Partition
Coefficient)

The LogP value is a measure of a compound's lipophilicity and is a key predictor of its
membrane permeability. The shake-flask method is a classical approach for its determination.

Methodology:
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o System Preparation: Equal volumes of n-octanol and water are mixed and allowed to
saturate each other for 24 hours.

e Sample Introduction: A known amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine
is dissolved in the aqueous or octanol phase.

 Partitioning: The mixture is placed in a separatory funnel and shaken vigorously for a set
period (e.g., 1-2 hours) to allow the compound to partition between the two phases. The
funnel is then left undisturbed to allow for complete phase separation.

» Phase Separation and Analysis: The aqueous and octanol phases are carefully separated.
The concentration of the compound in each phase is determined using a suitable analytical
technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography
(HPLC).

o Calculation: The patrtition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.
The equilibrium solubility method is commonly employed.

Methodology:

o Sample Preparation: An excess amount of N,N-dimethyl-2-(4-methylpiperazin-1-
yl)ethanamine is added to a known volume of a buffered aqueous solution at a specific pH
(e.g., pH 7.4 to simulate physiological conditions).

o Equilibration: The resulting suspension is agitated at a constant temperature for an extended
period (e.g., 24-48 hours) to ensure equilibrium is reached.

o Separation: The undissolved solid is removed from the saturated solution by centrifugation or
filtration.
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e Quantification: The concentration of the dissolved compound in the clear supernatant or
filtrate is measured using an appropriate analytical method like HPLC or LC-MS.

o Result: The measured concentration represents the equilibrium solubility of the compound
under the specified conditions.

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of
a chemical compound.
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Caption: General workflow for physicochemical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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